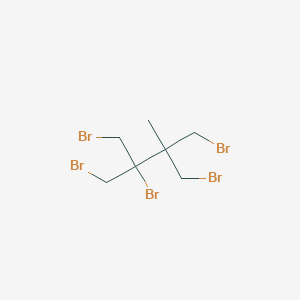
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane is an organobromine compound with a complex structure It is characterized by the presence of multiple bromine atoms and methyl groups, making it a highly brominated organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of 2,3-dimethylbutane, followed by further bromination steps to introduce the additional bromine atoms. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective methods to achieve high yields. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while reduction and oxidation reactions produce less or more brominated compounds, respectively.
科学研究应用
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, polymers, and other brominated materials.
作用机制
The mechanism of action of 1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved may include nucleophilic substitution, addition, or elimination reactions, depending on the specific context and conditions.
相似化合物的比较
Similar Compounds
1,2,3-Tribromo-2,3-dimethylbutane: Similar structure but with different bromination pattern.
1,2,4-Tribromo-3-methylpentane: Similar bromination but with a different carbon backbone.
1,2,4-Tribromo-2,3-dimethylbutane: Similar bromination but with different methyl group positions.
Uniqueness
1,2,4-Tribromo-2,3-bis(bromomethyl)-3-methylbutane is unique due to its specific arrangement of bromine atoms and methyl groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
92886-05-0 |
|---|---|
分子式 |
C7H11Br5 |
分子量 |
494.68 g/mol |
IUPAC 名称 |
1,2,4-tribromo-2,3-bis(bromomethyl)-3-methylbutane |
InChI |
InChI=1S/C7H11Br5/c1-6(2-8,3-9)7(12,4-10)5-11/h2-5H2,1H3 |
InChI 键 |
SJDSTAIIHMQVBE-UHFFFAOYSA-N |
规范 SMILES |
CC(CBr)(CBr)C(CBr)(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


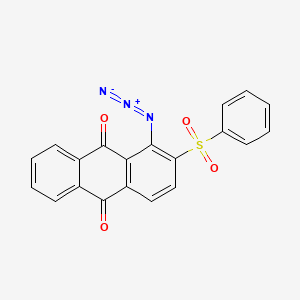
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
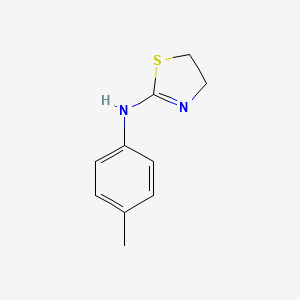
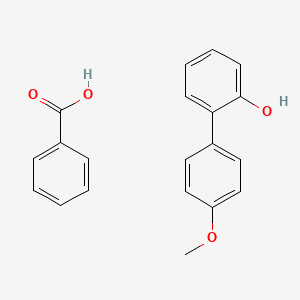
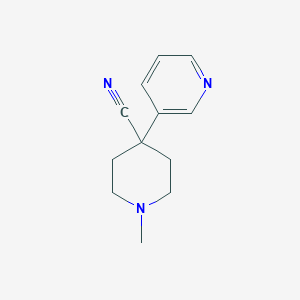

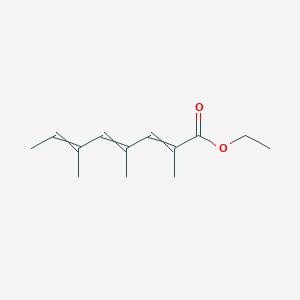
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
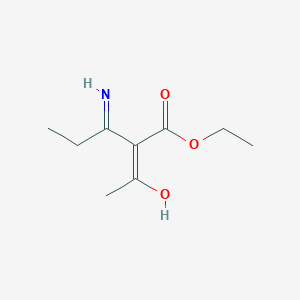
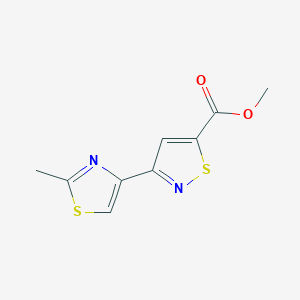

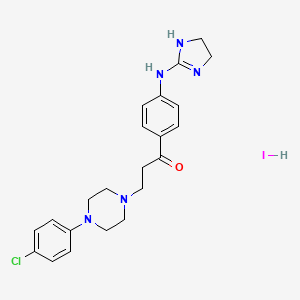
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
